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Technical Support Center: Tin-Zinc Solder Joints
This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) to assist researchers, scientists, and drug development professionals in

preventing cracking in tin-zinc (Sn-Zn) solder joints subjected to thermal cycling.

Troubleshooting Guides
This section addresses common problems encountered during experiments with Sn-Zn solder

joints, offering potential causes and solutions in a straightforward question-and-answer format.

Issue 1: Solder joints are cracking after a low number of thermal cycles.

Question: Why are my Sn-Zn solder joints failing prematurely during thermal cycling tests?

Answer: Premature cracking is often a result of thermo-mechanical fatigue, which is driven

by a mismatch in the Coefficient of Thermal Expansion (CTE) between the soldered

components and the printed circuit board (PCB).[1][2][3] This mismatch induces stress in the

solder joint during temperature changes.[3] Other contributing factors can include:

Suboptimal Solder Alloy Composition: The percentage of zinc and the presence of other

alloying elements can significantly affect the solder's fatigue resistance.

Poor Soldering Process: Issues like incorrect reflow temperature, insufficient or excessive

solder, and contamination can create weak joints prone to cracking.[4][5]
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Excessive Intermetallic Compound (IMC) Growth: Thick and brittle IMC layers at the

solder-substrate interface can be a primary location for crack initiation.[6]

Issue 2: Cracks appear to be initiating at the solder/pad interface.

Question: I've observed that cracks are consistently starting where the solder meets the

copper pad. What is causing this?

Answer: Crack initiation at the interface is commonly linked to the formation of intermetallic

compounds (IMCs). For Sn-Zn solders on a copper substrate, a Cu5Zn8 IMC layer is

typically formed. While a thin, uniform IMC layer is necessary for a good metallurgical bond,

an excessively thick or brittle layer can become a weak point where cracks can easily start

and propagate under thermal stress.[7] The growth of these IMCs can be accelerated by

prolonged exposure to high temperatures during reflow or thermal cycling.

Issue 3: The solder isn't wetting the pads correctly, leading to poor joint formation.

Question: My tin-zinc solder is not flowing and adhering to the pads properly. How can I

improve wetting?

Answer: Poor wetting can be caused by several factors:

Oxidation: Zinc is highly susceptible to oxidation, which can inhibit proper wetting.[8]

Ensure that the solder paste is fresh and has been stored correctly. The surfaces to be

soldered should also be clean and free of oxides.

Insufficient Heat: The soldering iron or reflow oven may not be reaching the optimal

temperature for the specific Sn-Zn alloy being used.[4][9]

Inadequate Flux: The flux used may not be active enough to remove oxides from the

surfaces.[4] Consider using a flux specifically designed for Sn-Zn solder alloys.

Issue 4: Solder joints appear dull, rough, or grainy after soldering.

Question: What causes my Sn-Zn solder joints to have a "cold" appearance?
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Answer: A "cold" solder joint is one that did not melt completely, often resulting in a rough or

lumpy surface.[10] This is typically due to insufficient heat from the soldering iron or a reflow

profile that is too short or doesn't reach the proper peak temperature.[10][11] Cold joints are

unreliable and can be prone to cracking over time.[10] To fix this, you can try to reflow the

joint by applying sufficient heat with a clean, tinned soldering iron until the solder flows and

forms a smooth, shiny surface.[12]

Frequently Asked Questions (FAQs)
Q1: What is the primary failure mechanism of Sn-Zn solder joints under thermal cycling?

A1: The primary failure mechanism is thermo-mechanical fatigue.[2] Due to the CTE mismatch

between the component, the PCB, and the solder itself, the joint experiences repeated stress

and strain as the temperature cycles up and down.[1][3] This cyclic loading leads to the

initiation and propagation of cracks, eventually causing the joint to fail.[3]

Q2: How does the addition of zinc affect the reliability of tin-based solders in thermal cycling?

A2: Zinc is added to tin-based solders to lower the melting point.[8] In Sn-Ag-Cu (SAC) solders,

small additions of zinc have been shown to suppress the growth of the often-brittle Cu6Sn5

IMC, instead promoting the formation of a Cu-Zn-Sn or Cu5Zn8 layer.[7][13] This can improve

the mechanical properties and reliability of the solder joint. However, a high zinc content can

make the solder more prone to oxidation.[8]

Q3: What are the typical intermetallic compounds (IMCs) formed in Sn-Zn solder joints on a

copper substrate?

A3: In Sn-Zn solder joints on a copper substrate, the predominant IMC formed at the interface

is Cu5Zn8. This is different from traditional tin-lead or SAC solders, which primarily form

Cu6Sn5 and Cu3Sn IMCs. The growth rate of the Cu5Zn8 layer is generally slower than that of

the copper-tin IMCs, which can be beneficial for long-term reliability.[7]

Q4: How can I prevent cracking in my Sn-Zn solder joints?

A4: To prevent cracking, consider the following:
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Material Selection: Choose a Sn-Zn alloy with a composition optimized for thermal fatigue

resistance. Adding other elements like bismuth or indium can sometimes improve

performance.

Design for Reliability: Minimize the CTE mismatch between components and the PCB where

possible.

Process Control: Maintain a clean soldering environment to prevent contamination. Use an

appropriate reflow profile with the correct peak temperature and time above liquidus to

ensure good wetting without excessive IMC growth.

Solder Volume: Ensure a sufficient volume of solder to form a robust joint, but avoid

excessive amounts that can lead to other defects.[11]

Q5: What are the key parameters to control in a thermal cycling test for Sn-Zn solder joints?

A5: Key parameters, as outlined in standards like JEDEC JESD22-A104, include:

Temperature Range: This should be representative of the intended service environment of

the electronic assembly. Common ranges include -40°C to 125°C or -55°C to 125°C.[3][14]

Ramp Rate: The rate of temperature change.

Dwell Time: The amount of time the assembly is held at the minimum and maximum

temperatures.[14]

Number of Cycles: This will depend on the required reliability and the acceleration factor of

the test.

Data Presentation
Table 1: Comparison of Shear Strength Degradation in Sn-9Zn and Sn-9Zn-30Cu Solder Joints

After Thermal Cycling
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Number of Thermal Cycles
Shear Strength of Cu/Sn-
9Zn/Cu (MPa)

Shear Strength of Cu/Sn-
9Zn-30Cu/Cu (MPa)

0 14.18 17.24

1000 5.89 9.47

Data sourced from a study on Sn-9Zn solder joints reinforced with Cu nanoparticles. The

thermal cycling was conducted between -40°C and 125°C.

Table 2: Intermetallic Compound (IMC) Layer Thickness Growth in Sn-9Zn and Sn-9Zn-30Cu

Solder Joints After Thermal Cycling

Number of Thermal Cycles
IMC Thickness of Cu/Sn-
9Zn/Cu (μm)

IMC Thickness of Cu/Sn-
9Zn-30Cu/Cu (μm)

0 5.51 5.30

1000 9.66 5.89

Data sourced from a study on Sn-9Zn solder joints reinforced with Cu nanoparticles. The

thermal cycling was conducted between -40°C and 125°C.

Experimental Protocols
1. Accelerated Thermal Cycling Test (Based on JEDEC Standard JESD22-A104)

Objective: To assess the reliability of Sn-Zn solder joints under thermo-mechanical stress.

Apparatus: Thermal cycling chamber.

Procedure:

Mount the test specimens (PCBs with soldered components) in the thermal cycling

chamber.

Set the temperature profile. A common profile for harsh environments is -55°C to +125°C.

[3]
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Define the ramp rate (e.g., 10°C/minute) and dwell times at the temperature extremes

(e.g., 10-30 minutes).[14]

Continuously monitor the electrical continuity of the solder joints throughout the test using

a data acquisition system.

A failure is typically defined as a significant increase in electrical resistance.

Periodically remove samples for cross-sectional analysis to observe crack initiation and

propagation.

2. Solder Joint Shear Testing

Objective: To measure the mechanical strength of the solder joints before and after thermal

cycling to quantify degradation.

Apparatus: Shear tester with a push-off tool.

Procedure:

Secure the PCB sample in a jig.

Position the shear tool at a pre-set height against the component body. A typical height is

80 µm with a tool speed of 200 µm/s.

Apply a force to shear the component off the PCB.

Record the peak force required to cause failure. This is the shear strength of the solder

joint.

Perform tests on multiple joints to obtain a statistical average.

Analyze the fracture surfaces to determine the failure mode (e.g., ductile fracture within

the solder, brittle fracture at the IMC layer).

3. Microstructural Analysis
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Objective: To examine the microstructure of the solder joint, including the IMC layer and any

cracks.

Apparatus: Precision cutting tool, mounting and polishing equipment, optical microscope,

Scanning Electron Microscope (SEM) with Energy Dispersive X-ray Spectroscopy (EDS).

Procedure:

Carefully cross-section the solder joint of interest using a low-speed diamond saw to

minimize deformation.

Mount the cross-sectioned sample in an epoxy resin.

Grind and polish the sample to a mirror finish. A final polish with a fine diamond

suspension (e.g., 1 µm) is recommended.

The sample may be etched to reveal the grain structure of the solder.

Examine the sample under an optical microscope and an SEM to observe the

microstructure, measure the IMC thickness, and identify the location and path of any

cracks.

Use EDS to determine the elemental composition of the different phases within the solder

joint, particularly the IMCs.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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